Prmt5-IN-28 is classified as a small molecule inhibitor specifically targeting the active site of protein arginine methyltransferase 5. It is derived from a series of synthetic modifications aimed at enhancing selectivity and potency against this enzyme. The compound's structure allows it to interact effectively with the enzyme's active site, inhibiting its methylation activity.
The molecular structure of Prmt5-IN-28 features a triazole ring connected to an adenosine scaffold, which is crucial for its binding affinity to protein arginine methyltransferase 5. The compound's design aims to mimic the natural substrate of the enzyme, allowing for effective competition at the active site.
Key structural characteristics include:
Prmt5-IN-28 primarily acts through competitive inhibition of protein arginine methyltransferase 5. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition alters downstream signaling pathways and gene expression profiles associated with arginine methylation.
The mechanism by which Prmt5-IN-28 exerts its effects involves:
Data from studies indicate that Prmt5-IN-28 effectively reduces methylation levels in target proteins in vitro and in vivo, supporting its potential as a therapeutic agent.
Prmt5-IN-28 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's bioavailability and pharmacokinetics.
Prmt5-IN-28 has significant potential applications in scientific research and medicine:
Protein arginine methyltransferase 5 (PRMT5) is a type II enzyme that catalyzes symmetric dimethylation (SDMA) of arginine residues on histone and non-histone substrates. This post-translational modification regulates critical cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction [2] [4] [7]. PRMT5 forms a catalytically essential 4:4 hetero-octameric complex with methylosome protein 50 (MEP50/WDR77), which stabilizes the enzyme and enhances its substrate affinity [7]. The enzyme exhibits substrate preference for glycine-rich motifs (e.g., GRG sequences), allowing conformational flexibility for methylation [7] [9].
PRMT5 is dysregulated across numerous malignancies, including lymphoma, breast cancer, glioblastoma, and lung cancer. Overexpression correlates with poor prognosis due to its role in activating oncogenic pathways and repressing tumor suppressors [2] [4]. Mechanistically, PRMT5 catalyzes SDMA formation by transferring methyl groups from S-adenosylmethionine (SAM) to target arginines, producing S-adenosylhomocysteine (SAH) as a byproduct. This reaction alters hydrogen bonding capacity and steric properties of substrate proteins, modulating their interactions and functions [3] [7].
Table 1: Classification of PRMT Enzymes Relevant to Oncogenesis
PRMT Type | Methylation Activity | Key Members | Cellular Functions |
---|---|---|---|
Type I | Asymmetric dimethylation (ADMA) | PRMT1, CARM1 (PRMT4) | Transcriptional activation, mRNA metabolism |
Type II | Symmetric dimethylation (SDMA) | PRMT5, PRMT9 | Transcriptional repression, spliceosome assembly |
Type III | Monomethylation (MMA) | PRMT7 | Stress response, DNA repair |
PRMT5 drives tumorigenesis through methylation-dependent regulation of diverse signaling cascades:
Cell Cycle Progression: PRMT5 epigenetically represses tumor suppressors RBL2 and CDKN1B (p27), while promoting expression of cyclins (CCND1, CCNE1) and CDKs (CDK4, CDK6) [2] [3]. In ER+ breast cancer, PRMT5 directly interacts with CDK4, displacing p16INK4a and facilitating RB phosphorylation and E2F activation [8].
Apoptosis Evasion: PRMT5 methylates and stabilizes anti-apoptotic factors (e.g., BCL6, KLF4) while repressing pro-apoptotic proteins [2] [4]. Methylation of p53 at arginine residues modulates its DNA-binding affinity and transcriptional activity, altering expression of apoptosis-related genes [4] [7].
Metastatic Signaling: PRMT5 promotes epithelial-mesenchymal transition (EMT) through methylation of transcription factors (e.g., SNAIL, SLUG) and histone marks that repress epithelial genes (e.g., CDH1) [4] [10]. In gastric cancer, PRMT5 recruits DNMT3A to methylate the IRX1 tumor suppressor promoter, accelerating metastasis [4].
Table 2: Key Non-Histone Substrates of PRMT5 in Oncogenic Pathways
Substrate | Methylation Site | Biological Consequence | Cancer Relevance |
---|---|---|---|
p53 | Multiple arginine residues | Modulated DNA binding and transcriptional activity | Altered apoptosis in sarcoma/lymphoma |
E2F1 | Unknown | Enhanced stability and transactivation | Increased proliferation in colon cancer |
SREBP1 | Unknown | Stabilization and increased lipogenesis | Metabolic reprogramming in HCC |
EGFR | Unknown | Enhanced EGFR-SHP1 interaction | Suppressed ERK signaling in breast cancer |
FUS | RGG domains | Regulates RNA Pol II binding and transcriptional fidelity | Splicing dysregulation in RB-deficient cancers |
PRMT5 exerts genome-wide epigenetic control through symmetric dimethylation of histone residues:
Transcriptional Repression: PRMT5 catalyzes H4R3me2s, H3R8me2s, and H3R2me2s marks, which recruit DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and other repressive complexes [4] [6] [7]. This mediates silencing of tumor suppressors (e.g., ST7, PTPROt, RB1) in lymphoma and solid tumors [2] [4].
Chromatin Remodeling: PRMT5 associates with SWI/SNF complexes and NuRD to facilitate chromatin compaction at target loci [4] [7]. In prostate cancer, PRMT5 cooperates with BRG1 and Sp1 to deposit H4R3me2s at the androgen receptor (AR) promoter, amplifying oncogenic signaling [4].
Immunomodulation: PRMT5 represses CD274 (PD-L1) expression via H4R3me2s deposition, creating an immunosuppressive tumor microenvironment [5] [6]. Conversely, PRMT5 inhibition upregulates PD-L1 through derepression mechanisms, suggesting combinatorial potential with immune checkpoint blockade [5].
Table 3: Epigenetic Marks Catalyzed by PRMT5 and Functional Outcomes
Histone Mark | Associated Complexes | Transcriptional Effect | Target Genes/Pathways |
---|---|---|---|
H4R3me2s | DNMT3A, HDAC, NuRD | Repression | ST7, RB1, CD274 (PD-L1) |
H3R8me2s | SWI/SNF, CoREST | Repression | NM23, RBL1, RBL2 |
H3R2me2s | WDR77/MEP50 | Activation/Repression | VIM, SLC7A11, FOXP1 |
H2AR3me2s | MEP50 | Repression | Pluripotency factors in stem cells |
The oncogenic dependency ("PRMT5 addiction") in multiple malignancies provides a compelling rationale for therapeutic targeting:
Synthetic Lethality in RB-Deficient Cancers: Genome-wide CRISPR screens identified PRMT5 as essential in ER+/RB1-knockout breast cancer. PRMT5 inhibition blocks the G1-to-S transition independently of RB via FUS-mediated RNA processing defects, impairing DNA synthesis genes [8]. This vulnerability extends to CDK4/6 inhibitor-resistant tumors with RB loss.
Dual Pathway Blockade: PRMT5 inhibitors synergize with endocrine therapies in ER+ breast cancer. Combining pemrametostat (PRMT5i) with fulvestrant (ER degrader) suppresses growth of RB-deficient patient-derived xenografts more effectively than monotherapy [8]. Similarly, PRMT5 inhibition enhances anti-tumor immunity when combined with PD-1/PD-L1 blockade by overcoming compensatory PD-L1 upregulation [5] [6].
Cancer Stemness Regulation: PRMT5 maintains breast cancer stem cells (BCSCs) through H3R2me2s-mediated repression of differentiation genes and FOXP1 expression [10]. Targeting PRMT5 depletes BCSC populations and sensitizes tumors to chemotherapy.
Table 4: Preclinical Evidence Supporting PRMT5 Inhibition Strategies
Therapeutic Context | Combination Agent | Molecular Mechanism | Experimental Model |
---|---|---|---|
CDK4/6i resistance (RB loss) | Fulvestrant | FUS-Pol II dissociation → intron retention in DNA synthesis genes | ER+ PDX organoids (HCI-018) |
Immunotherapy resistance | Anti-PD-L1 | Derepression of type I IFN response + PD-L1 blockade | Syngeneic lung cancer (LLC) |
Stemness targeting | Chemotherapy | FOXP1 downregulation + histone demethylation | Breast cancer stem cells |
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